2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
Description
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Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(24-15-11-7-6-10-14(15)23-2)18(22)19-17-16(20-25-21-17)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUPOEUZHZZCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features a methoxyphenoxy group, an oxadiazole ring, and a phenyl group, which contribute to its diverse interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access and altering metabolic pathways.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing downstream signaling pathways and cellular responses.
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. A study demonstrated that similar oxadiazole derivatives inhibited tumor cell proliferation in vitro. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Properties
Compounds with oxadiazole scaffolds have shown promising antimicrobial activity against various pathogens. For instance, studies revealed that such compounds displayed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Antioxidant Activity
The antioxidant potential of 2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide has been evaluated using various assays. It demonstrated significant radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 2-(4-methoxyphenoxy)-N-(4-phenyl-1,2,5-thiadiazol-3-yl)acetamide | Thiadiazole ring | Moderate anticancer activity | 15.6 |
| 2-(4-methoxyphenoxy)-N-(4-phenyl-1,2,5-triazol-3-yl)acetamide | Triazole ring | Low antimicrobial activity | 25.3 |
| 2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide | Oxadiazole ring | High anticancer and antimicrobial activity | 10.7 |
Case Studies
- Anticancer Study : A series of oxadiazole derivatives were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that the presence of the oxadiazole ring significantly enhanced cytotoxicity compared to non-functionalized analogs.
- Antimicrobial Efficacy : In a clinical setting, derivatives were evaluated for their effectiveness against resistant strains of bacteria. The results showed that certain modifications to the side chains increased the inhibitory effects against multi-drug resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
